molecular formula C22H30Cl2N4O2 B2701775 GSK 591 dihydrochloride CAS No. 2320953-89-5

GSK 591 dihydrochloride

Cat. No. B2701775
CAS RN: 2320953-89-5
M. Wt: 453.41
InChI Key: CDKUMVXFXBTOBE-FJSYBICCSA-N
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Description

GSK 591 dihydrochloride is a potent and selective PRMT5 inhibitor . It is selective for PRMT5 over a panel of other PRMTs and lysine methyltransferases . It has been shown to inhibit the proliferation of mantle cell lymphoma (MCL) in vitro .


Molecular Structure Analysis

The chemical name of GSK 591 dihydrochloride is 2- (Cyclobutylamino)- N - [ (2 S )-3- (3,4-dihydro-2 (1 H )-isoquinolinyl)-2-hydropropyl]-4-pyridinecarboxamide dihydrochloride . Its molecular weight is 453.41 .


Physical And Chemical Properties Analysis

GSK 591 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature . .

Scientific Research Applications

Industry-Academia Collaboration and Training

The collaboration between the University of Nottingham and GlaxoSmithKline (GSK) has been aimed at training students in research and offering them insights into medicinal chemistry as practiced in the industry. This initiative focuses on the discovery of potent and selective αvβ6 integrin antagonists to treat idiopathic pulmonary fibrosis, with synthetic chemistry performed by a group of final-year undergraduates and biological and physicochemical screening data generated by GSK. The project emphasizes the importance of planning, organization, and operation in a real-world research environment, offering a unique experience for the students involved (Macdonald, Fray, & Mcinally, 2016).

Role in Cellular Processes and Diseases

Glycogen synthase kinase 3 (GSK-3) is recognized for its role in a myriad of cellular processes and diseases. It is involved in signaling pathways critical for cell proliferation, stem cell renewal, apoptosis, and development. The complexity of GSK-3's regulation through various signaling pathways, including the insulin, Wnt/β-catenin, and hedgehog pathways, emphasizes its multifaceted role in cellular biology. Given this complexity, GSK-3 is identified as a potential therapeutic target for a range of conditions, including nervous system disorders, diabetes, bone formation, inflammation, cancer, and heart failure (Takahashi‐Yanaga, 2013).

Therapeutic and Imaging Applications

GSK-3's association with various biological processes makes it a target for both therapeutic and imaging applications. Its involvement in glucose regulation, apoptosis, protein synthesis, cell signaling, and other critical processes highlights its potential as a target for drug development. The review of GSK-3's structure, function, expression levels, and ligand-binding properties sheds light on its connection to various diseases. Additionally, the potential impact of ubiquitous GSK-3 expression on therapy and imaging is a significant area of interest. The development of highly potent GSK-3 inhibitors, analyzed for structure-activity relationships, offers insights into future therapeutic interventions and imaging techniques (Pandey & DeGrado, 2016).

GSK-3 and Myocardial Diseases

GSK-3's role extends to myocardial diseases, with its involvement in critical intracellular signaling pathways making it a focal point for understanding heart conditions. The regulation of myocardial fibrosis, particularly through the specific deletion of GSK-3β in cardiac fibroblasts, highlights its potential role in the treatment of heart diseases. Recent findings suggest that targeting GSK-3 with small molecule inhibitors is feasible for human diseases, with a particular focus on myocardial aging, ischemic injury, myocardial fibrosis, and cardiomyocyte proliferation (Lal, Ahmad, Woodgett, & Force, 2015).

properties

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2.2ClH/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19;;/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28);2*1H/t20-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKUMVXFXBTOBE-FJSYBICCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK 591 dihydrochloride

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